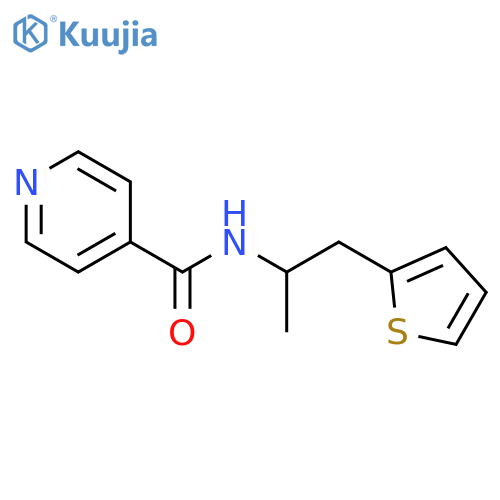Cas no 1210148-61-0 (N-1-(thiophen-2-yl)propan-2-ylpyridine-4-carboxamide)

1210148-61-0 structure
商品名:N-1-(thiophen-2-yl)propan-2-ylpyridine-4-carboxamide
N-1-(thiophen-2-yl)propan-2-ylpyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-1-(thiophen-2-yl)propan-2-ylpyridine-4-carboxamide
- N-(1-thiophen-2-ylpropan-2-yl)pyridine-4-carboxamide
- 1210148-61-0
- N-[1-(thiophen-2-yl)propan-2-yl]pyridine-4-carboxamide
- N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide
- F5831-2260
- AKOS024520194
-
- インチ: 1S/C13H14N2OS/c1-10(9-12-3-2-8-17-12)15-13(16)11-4-6-14-7-5-11/h2-8,10H,9H2,1H3,(H,15,16)
- InChIKey: DXEQERPPKMKBNE-UHFFFAOYSA-N
- ほほえんだ: C1N=CC=C(C(NC(C)CC2SC=CC=2)=O)C=1
計算された属性
- せいみつぶんしりょう: 246.08268425g/mol
- どういたいしつりょう: 246.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-1-(thiophen-2-yl)propan-2-ylpyridine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5831-2260-1mg |
N-[1-(thiophen-2-yl)propan-2-yl]pyridine-4-carboxamide |
1210148-61-0 | 1mg |
$81.0 | 2023-09-09 |
N-1-(thiophen-2-yl)propan-2-ylpyridine-4-carboxamide 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
1210148-61-0 (N-1-(thiophen-2-yl)propan-2-ylpyridine-4-carboxamide) 関連製品
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
